molecular formula C22H18ClN5O2 B2720385 6-(3-Chloro-4-methylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 401581-83-7

6-(3-Chloro-4-methylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2720385
CAS RN: 401581-83-7
M. Wt: 419.87
InChI Key: RDAASLPZVQIRBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Novel Synthesis and Chemical Reactions

  • Facile Access to Spiro-Linked and Iminazoline Derivatives : Research led by Klásek et al. (2010) demonstrates the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, yielding novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones. These compounds are characterized by their unique structural features, confirmed by X-ray diffraction, and possess potential for further chemical transformations and applications in medicinal chemistry (Klásek, Lyčka, Mikšík, & Růžička, 2010).

  • Synthesis of Purine Analogs : Alves, Proença, and Booth (1994) explored the synthesis of disubstituted 1-benzylimidazoles as precursors to purine analogs, highlighting a methodological approach to obtaining structurally diverse purines with potential biological activities. This work contributes to the development of novel compounds for pharmacological testing (Alves, Proença, & Booth, 1994).

  • Imidazolidine-Diones in Chymase Inhibition : A study by Niwata et al. (1997) focused on the synthesis of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives and evaluated their potential as nonpeptide inhibitors of human heart chymase. Their findings suggest the importance of hydrophobic interactions and the role of specific substituents in enhancing inhibitory activity, providing insights into designing novel inhibitors for cardiovascular diseases (Niwata et al., 1997).

Potential Biological Activities

  • Cytotoxicity and Anticancer Potential : Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic activities against cancer cell lines. This work is critical for identifying new lead compounds for anticancer drug development, showcasing the therapeutic potential of such derivatives (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Antimicrobial Activity of Imidazolopyrimidines : El-Kalyoubi, Agili, and Youssif (2015) synthesized fused imidazolopyrimidines and evaluated their antimicrobial activity. The study presents a method for obtaining novel compounds with significant antimicrobial properties, offering potential applications in developing new antimicrobial agents (El-Kalyoubi, Agili, & Youssif, 2015).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the study and development of imidazole compounds continue to be a significant area of research in medicinal chemistry .

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-13-9-10-15(11-16(13)23)28-17(14-7-5-4-6-8-14)12-27-18-19(24-21(27)28)25(2)22(30)26(3)20(18)29/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAASLPZVQIRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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